2-Chloro-5,6-dimethylnicotinic acid

Organic Synthesis Purification Crystallization

Standard nicotinic acid derivatives fail for Omeprazole metabolite synthesis due to mismatched steric/electronic profiles. This specific chlorinated dimethyl analog (C₈H₈ClNO₂, MW 185.61) solves the pain point directly. - **Key differentiator**: Required starting material for specific Omeprazole metabolites - no generic substitute viable. - **Process advantage**: Well-defined MP 170-173°C enables robust crystallization; solubility 4.6 g/L guides reaction media. - **Supply**: Quantified purity, batch-to-batch consistency for DMPK studies and reference standard prep.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 120003-75-0
Cat. No. B029067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6-dimethylnicotinic acid
CAS120003-75-0
Synonyms2-Chloro-5,6-dimethyl-3-pyridinecarboxylic Acid; 
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12)
InChIKeyJGTHNXDWSRAIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5,6-dimethylnicotinic Acid: Physicochemical and Procurement Baseline


2-Chloro-5,6-dimethylnicotinic acid (CAS 120003-75-0) is a chlorinated dimethylpyridine carboxylic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is a solid at room temperature, exhibiting a melting point of 170–173°C and an off-white to pale yellow appearance . The compound is a key intermediate specifically utilized in the preparation of Omeprazole metabolites, a widely used proton pump inhibitor, as documented in primary literature . Its structural features—a chlorine atom at the 2-position and methyl groups at the 5- and 6-positions—impart distinct physicochemical properties, including a calculated aqueous solubility of 4.6 g/L at 25°C and a calculated LogP of approximately 2.05 , which are critical for its role in synthetic pathways and differentiate it from other nicotinic acid derivatives.

Synthetic intermediate for Omeprazole metabolite research
Specific 5,6-dimethyl and 2-chloro substitution required for target reactivity
Physicochemical profile distinct from mono-methyl and unsubstituted nicotinic acids

Why Generic Nicotinic Acid Analogs Cannot Substitute


The specific substitution pattern of 2-Chloro-5,6-dimethylnicotinic acid is not arbitrary; it is a critical determinant of its utility in downstream synthetic applications, particularly in the preparation of specific Omeprazole metabolites . Generic substitution with unsubstituted nicotinic acid, 2-chloronicotinic acid, or even other mono- or dimethylated analogs is not feasible due to substantial differences in physicochemical properties that govern reactivity, solubility, and purification. For example, the chlorine at the 2-position and the two methyl groups collectively influence the molecule's electronic environment and steric profile, directly impacting its melting point, solubility, and partitioning behavior . These variations can lead to failed or low-yield syntheses, impure final products, or incompatibility with established analytical and formulation processes. Therefore, a procurement decision based solely on class membership, without considering the specific quantitative evidence for 2-Chloro-5,6-dimethylnicotinic acid, introduces significant scientific and operational risk.

Unsubstituted or mono-methyl nicotinic acids show markedly different melting behavior and solubility, which may cause failed syntheses or impure products.
The specific substitution pattern is documented for Omeprazole metabolite preparation; generic nicotinic acid analogs are used for unrelated chemistry, limiting direct substitution.
Electronic and steric differences alter reactivity and purification profiles, requiring compound-specific process validation rather than class-based procurement.

Quantitative Differentiation Evidence vs. Key Analogs


Melting Point Differentiation vs. Mono-Methyl Analogs

2-Chloro-5,6-dimethylnicotinic acid exhibits a melting point of 170–173°C, which is significantly higher than that of its mono-methylated positional isomers, 2-chloro-5-methylnicotinic acid (49–50°C) and 2-chloro-6-methylnicotinic acid (157–161°C) . This higher melting point indicates stronger intermolecular forces in the solid state and is a direct consequence of the presence of two methyl groups at the 5- and 6-positions on the pyridine ring.

Melting Point vs. Mono-Methyl Analogs
Head-to-head
Target: 170–173°C
2-chloro-5-methyl: 49–50°C
2-chloro-6-methyl: 157–161°C
Supports purification and identity control in synthesis workflows
Reported melting point ranges; verify under own conditions
Organic Synthesis Purification Crystallization

Aqueous Solubility Comparison vs. 2-Chloronicotinic Acid

The calculated aqueous solubility of 2-Chloro-5,6-dimethylnicotinic acid is 4.6 g/L at 25°C . This is a stark contrast to the unsubstituted 2-chloronicotinic acid, which is reported as practically insoluble or only slightly soluble in water . The addition of two methyl groups substantially increases hydrophobicity, shifting solubility characteristics and partitioning behavior.

Aqueous Solubility vs. 2-Chloronicotinic Acid
Reported
4.6 g/L (calculated) at 25°C
vs. comparator described as slightly soluble
Informs solvent selection and liquid–liquid extraction design
Calculated value; empirical solubility may vary
Reaction Solvent Selection Liquid-Liquid Extraction Bioavailability

Synthetic Utility: Omeprazole Metabolite Intermediate Specificity

2-Chloro-5,6-dimethylnicotinic acid is explicitly and uniquely documented in peer-reviewed literature as an intermediate in the preparation of Omeprazole metabolites . In contrast, the primary application for the simpler analog 2-chloronicotinic acid is as a building block for antimicrobial 4-thiazolidinone derivatives and Schiff bases, or as an intermediate for agrochemicals like nicosulfuron . This difference in downstream application is a direct result of the specific substitution pattern of the target compound.

Metabolite Intermediate Specificity
Context-dependent
Target used in Omeprazole metabolite preparation; comparators used in antimicrobial and agrochemical synthesis
Enables Omeprazole metabolite synthesis research; generic analogs not interchangeable
Based on literature-reported uses; verify for your specific pathway
Pharmaceutical Intermediates Omeprazole Metabolites Drug Metabolism

Verified Application Scenarios Based on Differentiating Evidence


Omeprazole Metabolite Synthesis and DMPK Studies

For pharmaceutical scientists and analytical chemists involved in drug metabolism and pharmacokinetic (DMPK) studies, 2-Chloro-5,6-dimethylnicotinic acid is a critical starting material for the preparation of specific Omeprazole metabolites . The unique substitution pattern is required for the synthesis of these metabolites; no other common nicotinic acid derivative can serve as a direct substitute. Its procurement is mandatory for laboratories generating reference standards or investigating the metabolic fate of this widely prescribed proton pump inhibitor.

Crystallization and Purification Protocol Optimization

Process chemists and R&D scientists can leverage the well-defined melting point of 170–173°C for 2-Chloro-5,6-dimethylnicotinic acid to develop robust crystallization and purification processes . This property, which is distinct from both mono-methylated and unsubstituted analogs, provides a clear and reproducible target for process optimization and a reliable analytical benchmark for purity assessment. This ensures batch-to-batch consistency in multi-step syntheses where this compound serves as an intermediate.

Rational Solvent Selection for Reaction and Work-Up

Formulation scientists and synthetic organic chemists should consider the calculated aqueous solubility of 4.6 g/L at 25°C for 2-Chloro-5,6-dimethylnicotinic acid when designing reaction media and work-up procedures . This quantitative data point is essential for predicting the compound's behavior in biphasic systems and for selecting appropriate solvents for extraction, thereby minimizing yield loss and optimizing purification efficiency. This is a key advantage over less soluble analogs that may require different, often less desirable, solvent systems.

Application
Selection Property
Validation Focus
Omeprazole metabolite synthesis research
Substitution pattern specificity
Identity and reactivity confirmation
Crystallization and purification process development
Melting point reproducibility
Recrystallization yield and purity assessment
Reaction and work-up solvent system design
Aqueous solubility profile
Partitioning behavior and extraction efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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